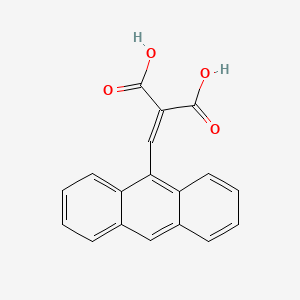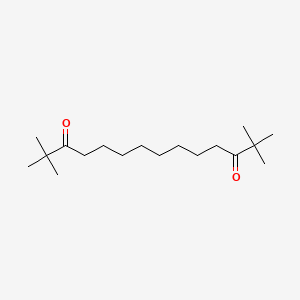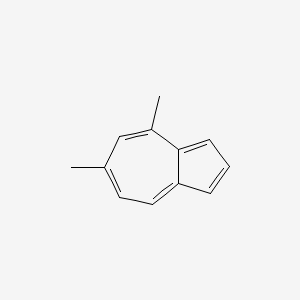![molecular formula C21H24INO2 B14625345 Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide CAS No. 54446-54-7](/img/structure/B14625345.png)
Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide is a quaternary ammonium compound with the molecular formula C21H24INO2. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinolinium compounds typically involves the quaternization of isoquinoline derivatives. One common method is the reaction of isoquinoline with an alkyl halide in the presence of a base. For Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide, the synthetic route involves the reaction of 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-isoquinoline with iodomethane under basic conditions .
Industrial Production Methods
Industrial production of isoquinolinium compounds often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yields and purity of the final product. The reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide, and the product is purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quaternary ammonium group to a tertiary amine.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like cyanide, azide, or thiolate ions can be used in substitution reactions.
Major Products
Oxidation: Isoquinoline N-oxide derivatives.
Reduction: Tertiary amine derivatives.
Substitution: Various substituted isoquinolinium salts depending on the nucleophile used.
Scientific Research Applications
Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the production of dyes and pigments due to its stable chemical structure
Mechanism of Action
The mechanism of action of Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing substrate access. Additionally, it can interact with cell membranes, altering their permeability and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A parent compound with a simpler structure and different biological activities.
Quinoline: Similar in structure but with a nitrogen atom in a different position, leading to different chemical properties.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different reactivity and applications
Uniqueness
Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide is unique due to its quaternary ammonium structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
54446-54-7 |
|---|---|
Molecular Formula |
C21H24INO2 |
Molecular Weight |
449.3 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-2-propylisoquinolin-2-ium;iodide |
InChI |
InChI=1S/C21H24NO2.HI/c1-4-12-22-13-11-17-7-5-6-8-18(17)19(22)14-16-9-10-20(23-2)21(15-16)24-3;/h5-11,13,15H,4,12,14H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
RDJWJDIYCALNQE-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+]1=C(C2=CC=CC=C2C=C1)CC3=CC(=C(C=C3)OC)OC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Pentanone, 4-methyl-4-[(3-methylphenyl)thio]-](/img/structure/B14625263.png)
![Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane](/img/structure/B14625269.png)



![3-[(E)-tert-Butyldiazenyl]heptan-3-ol](/img/structure/B14625291.png)
![4-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14625300.png)
![N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide](/img/structure/B14625306.png)






